molecular formula C20H23N3O4 B13880931 4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B13880931
M. Wt: 369.4 g/mol
InChI Key: VSVTUADZRLAOTK-UHFFFAOYSA-N
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Description

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C20H23N3O4. It is a derivative of piperazine, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-benzoylpiperazine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl and dimethoxyphenyl groups enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

4-benzoyl-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-8-16(14-18(17)27-2)21-20(25)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)

InChI Key

VSVTUADZRLAOTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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